2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . Another approach includes the use of metal catalysts or ionic liquid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA-A receptor agonist, resulting in the inhibition of neurotransmitter release. It may also inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar structural features.
Benzisoxazole: Contains an isoxazole ring instead of an oxazole ring.
Benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
2-(Benzooxazol-2-ylsulfanyl)-cyclohexanone is unique due to its specific combination of benzoxazole and cyclohexanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H13NO2S/c15-10-6-2-4-8-12(10)17-13-14-9-5-1-3-7-11(9)16-13/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
JPRIGKIPDGLRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.